3-(1H-indol-3-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide
Description
3-(1H-Indol-3-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide is a synthetic small molecule characterized by a propanamide backbone bridging an indole moiety and a tetrazole-substituted phenyl group. The indole group, a privileged scaffold in medicinal chemistry, contributes to hydrophobic interactions and π-stacking in biological systems, while the tetrazole ring, a bioisostere for carboxylic acids, enhances solubility and hydrogen-bonding capacity . Its design leverages modular synthesis strategies, enabling diverse functionalization for targeted applications.
Properties
Molecular Formula |
C18H16N6O |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
3-(1H-indol-3-yl)-N-[3-(tetrazol-1-yl)phenyl]propanamide |
InChI |
InChI=1S/C18H16N6O/c25-18(9-8-13-11-19-17-7-2-1-6-16(13)17)21-14-4-3-5-15(10-14)24-12-20-22-23-24/h1-7,10-12,19H,8-9H2,(H,21,25) |
InChI Key |
KQDGCWSDLZNDFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC(=O)NC3=CC(=CC=C3)N4C=NN=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-3-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide typically involves multi-step organic reactions. One common method involves the initial formation of the indole and tetrazole intermediates, followed by their coupling through amide bond formation. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce large quantities of the compound while maintaining stringent quality control.
Chemical Reactions Analysis
Types of Reactions
3-(1H-indol-3-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The indole and tetrazole rings can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a critical role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
3-(1H-indol-3-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(1H-indol-3-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide involves its interaction with specific molecular targets. The indole and tetrazole moieties can bind to proteins, enzymes, or receptors, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural Analogs and Their Properties
Structural Insights :
- Substituent Effects : Electron-donating groups (e.g., 4-methoxyphenyl in 3p ) or bulky aromatic systems (e.g., thiazole in ) may enhance target engagement but complicate synthesis (e.g., 3q’s low yield due to CF3 ).
Table 2: Bioactivity Profiles of Related Compounds
Key Findings :
- Anti-Parasitic Activity : The target compound’s tetrazole group may mimic carboxylate interactions in CYP51 or Falcipain-2, similar to 3n (phenyl-propanamide) and derivatives .
- Antitumor Potential: Hydroxycarbamoyl groups in compounds (e.g., 30D) suggest HDAC inhibition, a pathway unexplored for the tetrazole-containing target compound .
Biological Activity
3-(1H-indol-3-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.
Synthesis
The synthesis of 3-(1H-indol-3-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide involves several steps, typically starting from readily available indole derivatives. The synthetic pathway often includes:
- Formation of Indole Derivative : Indole is reacted with various electrophiles to introduce functional groups.
- Tetrazole Formation : The introduction of the tetrazole moiety can be achieved through cyclization reactions involving azides and carbonyl compounds.
- Amide Bond Formation : The final step involves coupling the indole derivative with the tetrazole-containing phenyl moiety using amide bond formation techniques.
Antimycobacterial Activity
Recent studies have highlighted the antimycobacterial properties of related indole derivatives. For instance, a series of 1H-indoles were synthesized and evaluated against Mycobacterium tuberculosis (Mtb). One compound demonstrated significant activity against multidrug-resistant strains, with a Minimum Inhibitory Concentration (MIC) indicating bactericidal effects close to that of established drugs like rifampicin .
Cytotoxicity and Selectivity
The cytotoxicity of indole derivatives has been assessed in various cell lines, including HepG2 and Vero cells. In vitro tests indicated that certain compounds exhibited low toxicity at concentrations below 30 µM, suggesting a favorable selectivity profile for potential therapeutic use .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of 3-(1H-indol-3-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide. Key findings from related studies include:
- Indole Moiety : Variations in the indole structure significantly impact biological activity, particularly in modulating receptor interactions.
- Tetrazole Influence : The presence of the tetrazole ring enhances solubility and may improve binding affinity to biological targets.
Research Findings
| Compound | Biological Activity | MIC (µM) | Cell Line Tested | Toxicity |
|---|---|---|---|---|
| 3r | Antimycobacterial | 20 | HepG2 | Low |
| 3h | Cytotoxic | <30 | Vero | Moderate |
| 3n | Antimycobacterial | 40 | Vero | Low |
Case Studies
A notable case study involved a compound structurally similar to 3-(1H-indol-3-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide, which was tested for its ability to inhibit Mtb growth. The results indicated a strong time-dependent bactericidal effect, suggesting that this class of compounds may be promising candidates for developing new anti-TB drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
